molecular formula C7H10N3NaO6S B1665336 Avibactam sodium, (+)- CAS No. 396731-20-7

Avibactam sodium, (+)-

Cat. No.: B1665336
CAS No.: 396731-20-7
M. Wt: 287.23 g/mol
InChI Key: RTCIKUMODPANKX-JBUOLDKXSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avibactam sodium is a non-β-lactam β-lactamase inhibitor . It is used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It was approved by the FDA on February 25, 2015 .


Synthesis Analysis

The synthesis of Avibactam sodium has been discussed in several publications . One approach involves using L-glutamic acid as a starting material, which undergoes esterification, tert-butoxycarbonyl protection, Staudinger ring-opening, condensation with benzyl oxalamide hydrochloride, deblocking of tert-butoxycarbonyl, pyridine ring formation, construction of the 5-position chiral carbon, and isomer separation to obtain high-purity oxalate .


Molecular Structure Analysis

Avibactam sodium has a molecular formula of C7H10N3NaO6S and a molecular weight of 287.23 . It is a diazabicyclooctane (DBO)–based, non-β-lactam β-lactamase inhibitor .


Physical and Chemical Properties Analysis

Avibactam sodium has a molecular weight of 287.23 and its chemical formula is C7H10N3NaO6S . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Avibactam's Role in Antibiotic Combinations

  • Enhancing Efficacy of Antibiotics : Avibactam, when combined with ceftazidime (a third-generation cephalosporin), enhances its efficacy by binding to and inactivating β-lactamases. This combination protects ceftazidime from degradation by β-lactamase enzymes, thereby increasing its effectiveness against certain bacteria (Definitions, 2020).

  • Treatment of Infections : Ceftazidime/avibactam has been approved for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and nosocomial pneumonia, including ventilator-associated pneumonia. This highlights the broad applicability of avibactam in treating serious infections caused by Gram-negative organisms (Mazuski et al., 2016).

Mechanism of Action

  • Inhibiting β-Lactamase Enzymes : Avibactam functions by covalently binding to β-lactamase enzymes, which are responsible for deactivating β-lactam antibiotics. This unique mechanism of action, involving reversible inhibition, sets avibactam apart from other β-lactamase inhibitors (Lahiri et al., 2013).

  • Broad-Spectrum Inhibition : Its ability to inhibit a wide range of β-lactamase enzymes, including class A, class C, and some class D enzymes, makes avibactam a valuable tool in combating multidrug-resistant pathogens like Pseudomonas aeruginosa and Enterobacteriaceae spp. (Lahiri et al., 2014).

Scientific Research Applications of Avibactam Sodium

Antibiotic Efficacy Enhancement

Avibactam sodium, when combined with antibiotics like ceftazidime, exhibits a significant role in enhancing antibiotic efficacy. Specifically, it acts by binding to and inactivating β-lactamases, which are enzymes responsible for antibiotic resistance. This action protects the antibiotic (e.g., ceftazidime) from degradation, thereby amplifying its effectiveness against bacteria. A notable example is the combination of ceftazidime/avibactam, which has shown efficacy in treating infections like complicated intra-abdominal and urinary tract infections, as well as nosocomial pneumonia (Definitions, 2020); (Mazuski et al., 2016).

Mechanism of Action and Broad-Spectrum Inhibition

Avibactam's mechanism is characterized by its ability to covalently bind and inhibit a wide range of β-lactamase enzymes, including class A, C, and some class D enzymes. This broad-spectrum inhibition is crucial in countering multidrug-resistant pathogens such as Pseudomonas aeruginosa and Enterobacteriaceae spp. The reversible inhibition mechanism of avibactam, distinct from other β-lactamase inhibitors, offers a unique approach in bacterial resistance management (Lahiri et al., 2013); (Lahiri et al., 2014).

Mechanism of Action

Target of Action

Avibactam sodium is a non-β-lactam β-lactamase inhibitor . Its primary targets are the β-lactamase enzymes, specifically the Ambler class A β-lactamases (including Klebsiella pneumoniae carbapenemases), Ambler class C, and some Ambler class D β-lactamases . These enzymes are produced by bacteria and are responsible for the degradation of β-lactam antibiotics, leading to antibiotic resistance .

Mode of Action

Avibactam sodium inactivates its target β-lactamase enzymes through a unique covalent and reversible mechanism . By doing so, it protects β-lactam antibiotics, such as ceftazidime, from degradation by these enzymes . This restoration of the antibacterial activity of β-lactam antibiotics is crucial in combating antibiotic-resistant bacterial pathogens .

Biochemical Pathways

The primary biochemical pathway affected by avibactam sodium involves the inhibition of β-lactamase enzymes. This inhibition prevents these enzymes from deactivating β-lactam antibiotics, thereby preserving the antibiotics’ ability to inhibit bacterial cell wall synthesis . The downstream effect of this action is the disruption of bacterial cell growth and proliferation, leading to the death of the bacteria .

Pharmacokinetics

Avibactam sodium and ceftazidime have complementary pharmacokinetic profiles . Both drugs have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .

Result of Action

The result of avibactam sodium’s action is the effective treatment of severe infections caused by otherwise resistant bacteria . This includes complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . The success of avibactam sodium in clinical trials validates its efficacy in treating infections caused by multi-drug resistant gram-negative bacterial pathogens .

Action Environment

The action of avibactam sodium is influenced by various environmental factors. For instance, the presence of other β-lactamase-producing bacteria can affect the efficacy of avibactam sodium. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment

Safety and Hazards

Avibactam sodium may cause skin irritation, allergic skin reaction, serious eye damage, respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of causing genetic defects and damaging fertility or the unborn child .

Future Directions

While Avibactam sodium has shown success in treating certain infections, resistance has been reported, particularly in Klebsiella pneumoniae carbapenemase (KPC)-producing K. pneumoniae strains . Future research may focus on developing analogues of Avibactam that are more orally available than the free acid or its salt .

Biochemical Analysis

Biochemical Properties

Avibactam sodium plays a crucial role in biochemical reactions. It inhibits Class A and Class C β-lactamases . As such, it restores the susceptibility to ceftaroline and ceftazidime of Enterobacteriaceae with ESBLs, AmpC, KPC, and OXA-48 carbapenemases . Avibactam sodium interacts with these enzymes and blocks the access of the substrate to the enzyme .

Cellular Effects

Avibactam sodium has significant effects on various types of cells and cellular processes. It is used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It influences cell function by inhibiting the activity of β-lactamase enzymes that destroy penicillins and cephalosporins .

Molecular Mechanism

The mechanism of action of Avibactam sodium is unique and effective. It inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C, and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism, and protects ceftazidime from degradation by certain β-lactamases .

Temporal Effects in Laboratory Settings

The effects of Avibactam sodium change over time in laboratory settings. These combined effects grant the avibactam-enzyme complex an extended half-life time of more than 7 days for TEM-1 and P99 β-lactamases . This indicates the product’s stability and long-term effects on cellular function observed in in vitro studies.

Dosage Effects in Animal Models

In animal models, the effects of Avibactam sodium vary with different dosages. Animal models supported both dose selection and initial FDA approval for ceftazidime/avibactam, a combination of a β-lactam antibacterial and a β-lactamase inhibitor . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

Avibactam sodium is involved in significant metabolic pathways. No metabolism of avibactam was observed in human liver preparations . Unchanged avibactam is the major drug-related component in human plasma and urine . This suggests that Avibactam sodium interacts with enzymes or cofactors in the metabolic pathways.

Transport and Distribution

Avibactam sodium is transported and distributed within cells and tissues. The steady state volumes of distribution of avibactam is 22.2L . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Properties

IUPAC Name

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCIKUMODPANKX-JBUOLDKXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027694
Record name Avibactam sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396731-20-7, 1192491-61-4
Record name AVE-1330A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avibactam sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192491614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avibactam sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avibactam sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVE-1330A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8SM6IRW7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AVIBACTAM SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V824P8TAI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avibactam sodium, (+)-
Reactant of Route 2
Reactant of Route 2
Avibactam sodium, (+)-
Reactant of Route 3
Avibactam sodium, (+)-
Reactant of Route 4
Avibactam sodium, (+)-
Reactant of Route 5
Reactant of Route 5
Avibactam sodium, (+)-
Reactant of Route 6
Avibactam sodium, (+)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.